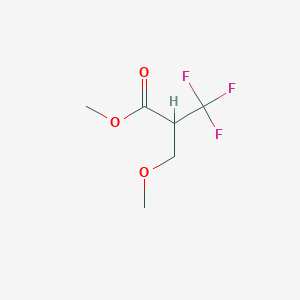

Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate” is a chemical compound with the molecular formula C6H9F3O3 . It is also known by other names such as "Methyl 3,3,3-trifluoro-3’-methoxyisobutyrate" .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C6H9F3O3 . Unfortunately, the search results do not provide a detailed molecular structure analysis. For a comprehensive analysis, specialized databases or software that can generate and analyze the 3D structure of the molecule would be ideal.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 186.13 . The density is 1.4±0.1 g/cm3 . Unfortunately, the search results do not provide a comprehensive analysis of its physical and chemical properties. For a detailed analysis, it would be best to refer to databases dedicated to providing physicochemical property data for chemical substances.Scientific Research Applications

Reactions with Nucleophiles and Heterocyclic Compound Synthesis

Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates have been studied for their reactions with mono- and difunctional nucleophiles. These reactions led to the formation of various acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives. This study highlights the compound's utility in synthesizing heterocyclic compounds that could have potential applications in materials science and pharmaceuticals (Sokolov & Aksinenko, 2010).

Electrolytic and Physical Properties

The methoxymethyl group in compounds similar to methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate has been investigated for its effect on the physical and electrolytic properties of propylene carbonate. These studies contribute to understanding how modifications in molecular structure can influence the properties of solvents and electrolytes, which is critical for the development of energy storage materials and electrolytic solutions (Nambu et al., 2013).

Synthesis of Perfluorochemicals

Research on the electrochemical fluorination of partly fluorinated compounds, including 2-methoxy-1,1,1-trifluoro-2-(F-methyl)octane, which is structurally related to this compound, provides insights into the synthesis of perfluorochemicals used as blood substitutes. These findings are significant for the development of medical and biotechnological applications of perfluorochemicals (Ono et al., 1985).

High-Voltage Cycling Performance in Batteries

The compound alkyl 3,3,3-trifluoropropanoate, closely related to this compound, has been studied for its effectiveness as an electrolyte additive to enhance the high-voltage cycling performance of lithium-ion batteries. This research is crucial for advancing the durability and efficiency of energy storage devices (Zheng et al., 2017).

Safety and Hazards

The safety data sheet for “Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate” indicates that it is flammable and can cause skin and eye irritation, as well as respiratory irritation . It is advised to handle this compound with appropriate personal protective equipment, avoid breathing its fumes, mist, spray, or vapors, and ensure adequate ventilation .

Properties

IUPAC Name |

methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3/c1-11-3-4(5(10)12-2)6(7,8)9/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALKIZNEWWMIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407331 |

Source

|

| Record name | Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-88-6 |

Source

|

| Record name | Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)

![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)

![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)

![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)